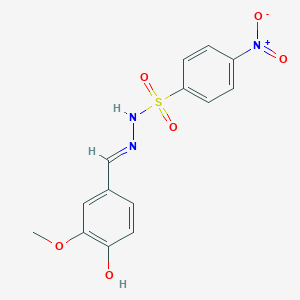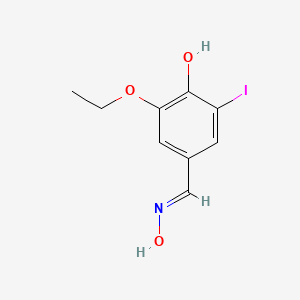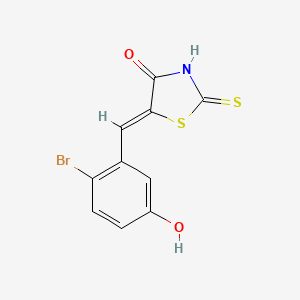
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAP belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to modulate the expression of various genes involved in neuroprotection, inflammation, and oxidative stress. It also interacts with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide also promotes the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its high cost and limited availability may limit its use in some research settings.
Direcciones Futuras
The potential therapeutic applications of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide are still being explored, and several areas of future research have been identified. These include investigating the effects of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide on other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanisms of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide and to develop more efficient synthesis methods to increase its availability.
In conclusion, 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, or 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, is a promising compound with potential therapeutic applications in various fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods to increase its availability.
Métodos De Síntesis
The synthesis of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(1-naphthylmethyl)piperidine with N-(1-phenylethyl)chloroacetamide in the presence of a base such as sodium hydride. The resulting compound is then purified using column chromatography to obtain pure 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been found to exhibit neuroprotective effects by preventing neuronal damage and promoting neuronal survival in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(20-8-3-2-4-9-20)26-25(28)22-14-16-27(17-15-22)18-23-12-7-11-21-10-5-6-13-24(21)23/h2-13,19,22H,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHKVSLMXCSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)

![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)